N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Overview
Description
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound with the molecular formula C18H24N4. It is a derivative of pyridine, featuring a methyl group at the 6th position, a 4-methylpiperazin-1-yl group at the 6th position, and an o-tolyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common synthetic route involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is reduced to an amine group.
Methylation: The amine group is methylated to form N-methylpyridin-3-amine.
Piperazine Addition: The 4-methylpiperazin-1-yl group is introduced through a substitution reaction.
O-Tolyl Group Introduction: The o-tolyl group is added through a final substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be performed to reduce nitro groups or other functional groups present in the molecule.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxides of the compound.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine has shown potential as a biological probe. It can be used to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Medicine: This compound has been investigated for its potential medicinal properties. It may serve as a lead compound for the development of new drugs, particularly in the field of oncology, where its derivatives could be used as anticancer agents.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its derivatives can be employed in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism by which N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the derivatives of the compound.
Comparison with Similar Compounds
N-Methylpiperazine: A simpler derivative lacking the pyridine and o-tolyl groups.
4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine structures but different substituents.
Pyridine derivatives: Other pyridine-based compounds with different functional groups.
Uniqueness: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is unique due to its combination of structural features, which allow it to interact with specific molecular targets and pathways. Its versatility in synthetic applications and potential medicinal properties set it apart from similar compounds.
Properties
IUPAC Name |
N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDUKXKKBAUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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